
tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by a piperidine ring substituted with a tert-butyl group and a hexan-2-yl group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and hexan-2-yl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the mixture in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or hexan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
tert-Butyl 4-(hexan-2-yl)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Used in similar synthetic applications but with different reactivity due to the presence of a bromoethyl group.
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Used in the synthesis of biologically active molecules with hydroxyl functionality.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of pharmaceuticals with phenylamino functionality.
Each of these compounds has unique properties and reactivity, making them suitable for different applications in research and industry.
Propiedades
Número CAS |
651054-06-7 |
|---|---|
Fórmula molecular |
C16H31NO2 |
Peso molecular |
269.42 g/mol |
Nombre IUPAC |
tert-butyl 4-hexan-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H31NO2/c1-6-7-8-13(2)14-9-11-17(12-10-14)15(18)19-16(3,4)5/h13-14H,6-12H2,1-5H3 |
Clave InChI |
ARZDWNVCMHPHEK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)C1CCN(CC1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


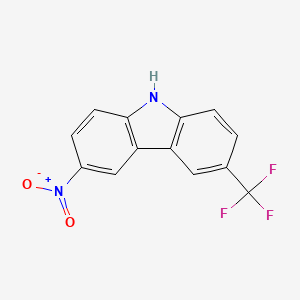
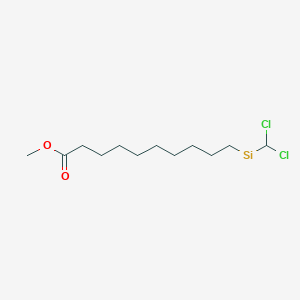
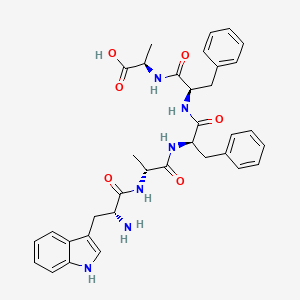
![(2S)-2-[(2-Chlorophenyl)methyl]piperazine](/img/structure/B15168104.png)
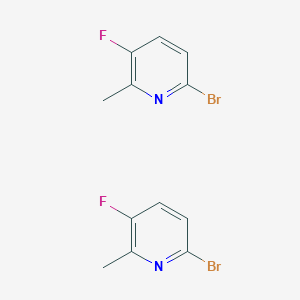
![Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate](/img/structure/B15168112.png)
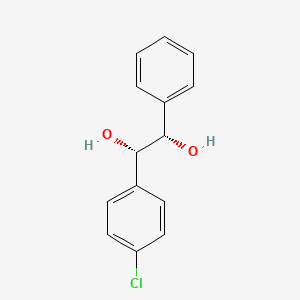
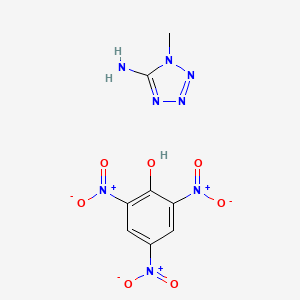
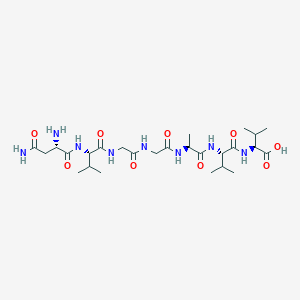
![5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B15168152.png)
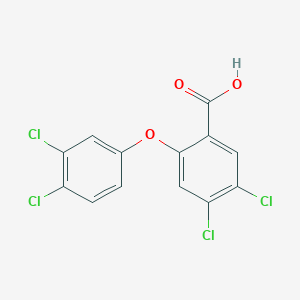


![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)
